1-(4-Methoxy-3-methylphenyl)propan-1-amine
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Overview
Description
1-(4-Methoxy-3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-amine typically involves the alkylation of 4-methoxy-3-methylbenzylamine with a suitable alkylating agent. One common method is the reductive amination of 4-methoxy-3-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-3-methylbenzaldehyde, while reduction could produce 4-methoxy-3-methylbenzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Methoxy-3-methylphenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cardiovascular diseases, and other medical conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with a similar structure but lacking the methoxy and methyl groups.
4-Methoxyphenethylamine: Similar to 1-(4-Methoxy-3-methylphenyl)propan-1-amine but without the methyl group.
3-Methylphenethylamine: Similar to this compound but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECIQEXMKYMTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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